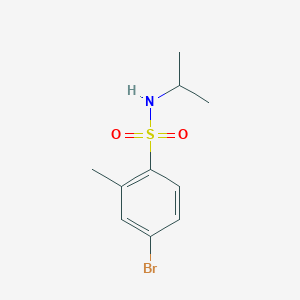
4-BRomo-N-isopropyl-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-Bromo-N-isopropyl-2-methylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse range of applications in chemistry and biology. While the specific compound is not directly studied in the provided papers, related compounds with bromo and sulfonamide groups have been synthesized and analyzed for various properties and applications. For instance, sodium N-bromo-p-nitrobenzenesulfonamide has been used as an oxidizing titrant due to its composition and structure . Similarly, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been synthesized and evaluated for enzyme inhibition potential .
Synthesis Analysis
The synthesis of related brominated sulfonamides typically involves the reaction of a bromobenzenesulfonyl chloride with an appropriate amine. For example, the synthesis of a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides was achieved by reacting 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline to obtain an intermediate compound, which was then further reacted with different electrophiles to yield the target compounds . Another example is the unexpected synthesis of (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide through an aminohalogenation reaction .
Molecular Structure Analysis
The molecular structure of brominated sulfonamides can be complex and is often determined using various spectroscopic techniques. For instance, the crystal structure of a related compound was determined using single-crystal X-ray diffraction, revealing its monoclinic space group and other structural parameters . Additionally, vibrational spectroscopic properties of nitrobenzenesulfonamides were studied using FT-IR and FT-Raman techniques, complemented by density functional theory (DFT) calculations .
Chemical Reactions Analysis
Brominated sulfonamides can participate in various chemical reactions. For example, the bromination-dehydrobromination of methyl (E)-3-(4-methylbenzenesulfonyl)prop-2-enoate led to the formation of a compound that behaved as a synthetic equivalent of an alkyne derivative in reactions with nucleophiles . These reactions typically involve nucleophilic attack at the β-position relative to the sulfonyl group, leading to the formation of Michael adducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated sulfonamides are influenced by their molecular structure. The presence of a bromine atom and a sulfonamide group can significantly affect the compound's reactivity, solubility, and other physical properties. For example, the sodium N-bromo-p-nitrobenzenesulfonamide compound was reported to be a better titrant than its chlorine analogs, indicating its unique chemical properties . The vibrational analysis of nitrobenzenesulfonamides provided insights into the effects of substituents on the characteristic bands in the spectra, which is crucial for understanding the compound's behavior .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Methylbenzenesulfonamide derivatives like 4-Bromo-N-isopropyl-2-methylbenzenesulfonamide have shown potential in synthesizing novel compounds with applications in drug development, particularly for HIV-1 infection prevention. For example, Cheng De-ju (2015) synthesized N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-N-ethylbenzenesulfonamide, a similar compound, demonstrating this potential in medical research (Cheng De-ju, 2015).
Anticancer Properties
- Zhang, Shi-jie, Hu, and Wei-Xiao (2010) identified anticancer properties in a related compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide. This suggests potential applications of similar derivatives in cancer research (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
Antibacterial and Anti-inflammatory Applications
- A study by M. Abbasi et al. (2017) on N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, which are structurally similar to this compound, revealed significant antibacterial and anti-inflammatory properties. This indicates potential therapeutic applications for inflammatory and bacterial diseases (M. Abbasi et al., 2017).
Antimicrobial and Antiproliferative Agents
- Shimaa M. Abd El-Gilil (2019) synthesized N-ethyl-N-methylbenzenesulfonamide derivatives with potent antimicrobial and antiproliferative effects. This research highlights the utility of these compounds in developing treatments against microbial infections and cell proliferation disorders (Shimaa M. Abd El-Gilil, 2019).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It’s known that benzenesulfonamides can participate in free radical reactions . In such reactions, a molecule like N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical. This radical then interacts with the benzenesulfonamide, leading to various transformations .
Biochemical Pathways
Benzenesulfonamides are known to participate in free radical reactions, which can lead to various biochemical transformations .
Pharmacokinetics
The compound’s molecular weight of 2922 suggests that it could potentially be absorbed and distributed in the body
Result of Action
Similar compounds have been known to cause various biochemical transformations through free radical reactions .
Action Environment
The action, efficacy, and stability of 4-Bromo-N-isopropyl-2-methylbenzenesulfonamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature . .
Eigenschaften
IUPAC Name |
4-bromo-2-methyl-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-7(2)12-15(13,14)10-5-4-9(11)6-8(10)3/h4-7,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJJPDUVRJOVJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-fluorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004007.png)
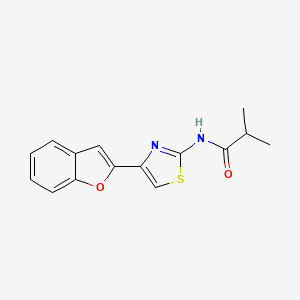
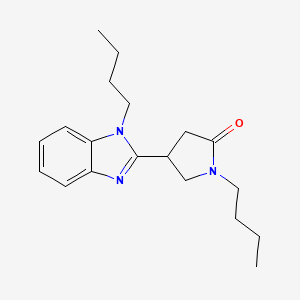
![1-[2-(Phenoxymethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B3004011.png)
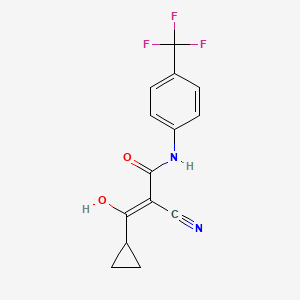
![3-[3-(N-ethyl-3-methylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B3004015.png)

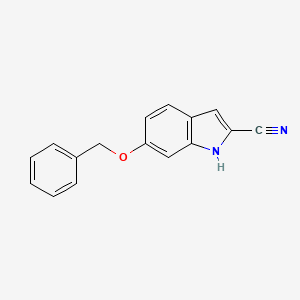
![2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione](/img/structure/B3004019.png)
![2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3004020.png)
![3-allyl-8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004022.png)
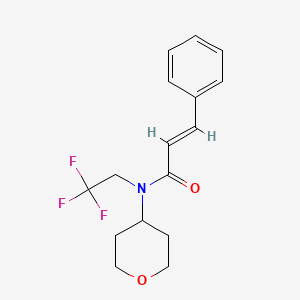
![N-[(3,4-dimethoxyphenyl)methyl]butan-1-amine](/img/structure/B3004024.png)
![3-(2-Hydroxyphenyl)-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B3004030.png)